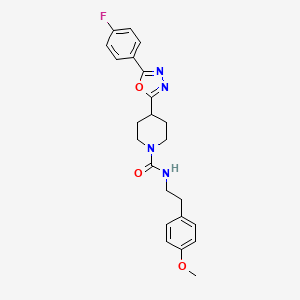![molecular formula C6H8N2O2S2 B2856691 2-[(4-Methyl-1,2,3-thiadiazol-5-yl)sulfanyl]propanoic acid CAS No. 338408-48-3](/img/structure/B2856691.png)
2-[(4-Methyl-1,2,3-thiadiazol-5-yl)sulfanyl]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-[(4-Methyl-1,2,3-thiadiazol-5-yl)sulfanyl]propanoic acid” is a compound with the CAS Number: 338408-38-1 and a molecular weight of 190.25 . It is a derivative of the 1,3,4-thiadiazole nucleus, which is a common and integral feature of a variety of natural products and medicinal agents .
Molecular Structure Analysis
The 1,3,4-thiadiazole nucleus is a 5-membered ring system containing a sulfur atom and two nitrogen atoms . This structure allows thiadiazole-containing compounds to cross cellular membranes and interact strongly with biological targets .
Chemical Reactions Analysis
Thiadiazole derivatives have been shown to undergo intermolecular cyclization via nucleophilic substitution of halogen in the aromatic ring .
Physical And Chemical Properties Analysis
Due to the mesoionic nature of thiadiazoles, they are able to cross cellular membranes. Their relatively good liposolubility is most likely attributed to the presence of the sulfur atom .
Applications De Recherche Scientifique
Heterogeneous Catalysis in Organic Synthesis
Thiadiazole derivatives have been utilized as recyclable catalysts in organic reactions. For example, sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl)ester has been employed as a recyclable catalyst for the synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols) through condensation reactions, showing high yields and recyclability without loss of catalytic activity (Tayebi et al., 2011). Similarly, thiadiazole scaffolds have been used to synthesize tetrasubstituted imidazoles under solvent-free conditions, demonstrating the versatility and efficiency of these catalysts in facilitating organic transformations (Tavakoli et al., 2012).
Antimicrobial and Antifungal Applications
Derivatives of thiadiazole have shown promising antimicrobial and antifungal properties. A study involving the synthesis of thiazolidinone, thiazoline, and thiophene derivatives from a key intermediate of 2-sulfanylacetic acid revealed significant antimicrobial activities, highlighting the potential of these compounds in the development of new antimicrobial agents (Gouda et al., 2010).
Corrosion Inhibition
Thiadiazoles are effective as corrosion inhibitors for metals in acidic environments. Research has demonstrated that compounds such as 2-amino-1,3,4-thiadiazoles and their derivatives effectively inhibit the corrosion of mild steel in sulfuric acid solution, pointing to their application in protecting industrial metal infrastructure (Quraishi & Khan, 2006).
Material Science and Organometallic Chemistry
Thiadiazole derivatives have found applications in material science and the synthesis of organometallic complexes. For instance, ligand-forced dimerization of copper(I)-olefin complexes bearing a 1,3,4-thiadiazole core has been studied, showing the potential of these compounds in crystal engineering and the development of materials with specific properties (Ardan et al., 2017).
Orientations Futures
Propriétés
IUPAC Name |
2-(4-methylthiadiazol-5-yl)sulfanylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S2/c1-3-6(12-8-7-3)11-4(2)5(9)10/h4H,1-2H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFZLTSZKHXCPCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)SC(C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


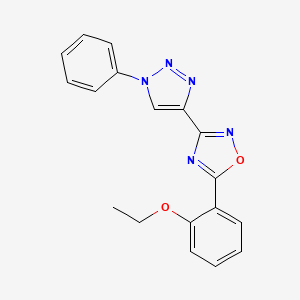

![2,6-dichloro-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropyl]pyridine-3-sulfonamide](/img/structure/B2856614.png)
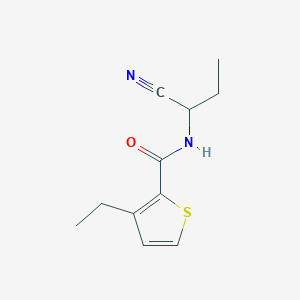
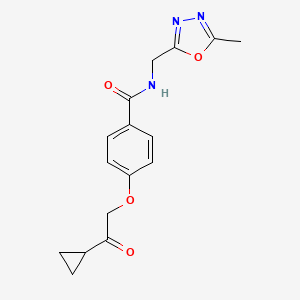
![N-Ethyl-N-[(3-methylfuran-2-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2856619.png)
![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-((4-fluorophenyl)sulfonyl)acetamide hydrochloride](/img/structure/B2856620.png)
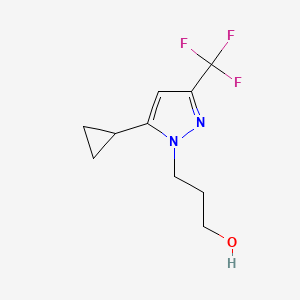
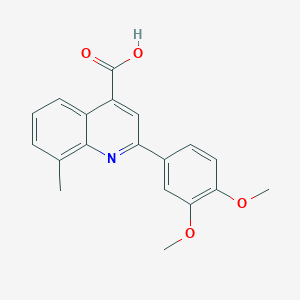
![2-(2-fluorophenyl)-3-(2-methoxyethyl)-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2856625.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2856626.png)
![3-(2-{[4-(2,4,5-trimethylphenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-yl)-2H-chromen-2-one](/img/structure/B2856629.png)
